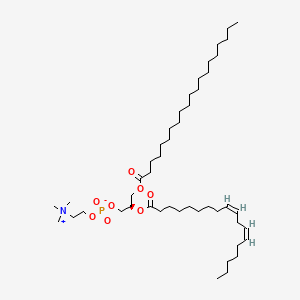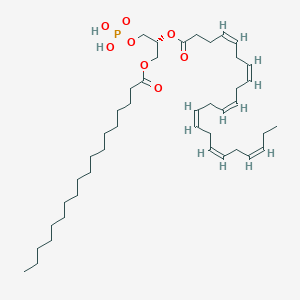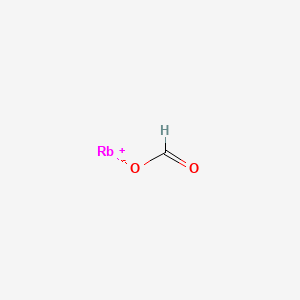
Rubidium formate
概要
説明
Synthesis Analysis
The synthesis of rubidium compounds often involves high-temperature reactions or solution-based methods. For example, the synthesis of rubidium superoxide involved a solution method followed by a reaction process under cooling conditions, indicating a potential pathway for synthesizing rubidium formate under specific conditions (Astuti et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of rubidium compounds reveals diverse coordination environments and structural motifs. For instance, the crystal structure of a rubidium zinc hydrogen phosphate demonstrated a three-dimensional framework built from spiral chains of alternating tetrahedra, suggesting that rubidium formate might also exhibit unique structural features (Jensen et al., 2000).
Chemical Reactions and Properties
Rubidium compounds participate in various chemical reactions, highlighting the reactivity of rubidium ions in different environments. The study of rubidium aryloxides, for example, provided insights into the reactivity of rubidium with organic ligands, which could be relevant for understanding rubidium formate's behavior in organic synthesis or as a catalyst (Boyle et al., 2013).
Physical Properties Analysis
The physical properties of rubidium compounds, such as their electroconductive behavior, are influenced by their crystal structures and the presence of rubidium ions. Rubidium pyrophosphate, modified by divalent cations, showed specific temperature and concentration dependences of rubidium-cation conductivity, which could suggest similar properties for rubidium formate in applications requiring ion conductivity (Marks et al., 2000).
科学的研究の応用
Structural Studies and Phase Transitions
Rubidium formate undergoes a reversible first-order phase transition at 363 K, changing from an orthorhombic phase to a monoclinic phase. The transition involves only slight changes in the structure of rubidium atoms but significant orientation changes in formate ions. This property has implications for materials science and crystallography (Masuda et al., 1998).
Extraction from Natural Resources
Rubidium, including rubidium formate, is extracted from lithium or cesium-rich minerals and natural brines. Its unique properties like softness, ductility, chemical and photo-emissive activity, and low melting point make it useful in various fields like optical and laser technology, electronics, biomedical research, and space technology. Efficient and environmentally friendly extraction methods are a focus of current research (Ertan, 2017).
Rubidium in Laser and Optical Technology
Rubidium's role in improving the crystallinity and suppressing defect migration in perovskite material is significant for solar cell technology. It contributes to enhanced light stability and efficiency in perovskite-silicon tandem cells, demonstrating its potential in energy and material sciences (Duong et al., 2017).
Biochemical Applications
In biochemical research, rubidium ions have been used for phasing the crystal structure of proteins. This application demonstrates rubidium's utility in molecular biology and structural biochemistry (Korolev et al., 2001).
Quantum Computing and Atomic Clocks
Rubidium plays a crucial role in the development of quantum computing devices and atomic clocks. Its hyperfine splitting is vital for time-frequency standards and has applications in navigation and telecommunications (Essen et al., 1961).
Environmental and Agricultural Research
Rubidium marking techniques have been used in agricultural research, specifically for tracking insect populations like the European Corn Borer. This method is non-invasive and provides valuable ecological insights (Legg & Chiang, 1984).
Safety And Hazards
将来の方向性
Rubidium atoms are used in academic research, including the development of quantum-mechanics-based computing devices, a future application with potential for relatively high consumption of rubidium . Quantum computing research uses ultracold rubidium atoms in a variety of applications . Quantum computers, which have the ability to perform more complex computational tasks than traditional computers by calculating in two quantum states simultaneously, were under development with potential for entering the experimental phase by 2025 .
特性
IUPAC Name |
rubidium(1+);formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Rb/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMBPNXOLRMVGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHO2Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-18-6 (Parent) | |
| Record name | Formic acid, rubidium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003495350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90883980 | |
| Record name | Formic acid, rubidium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.485 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium formate | |
CAS RN |
3495-35-0 | |
| Record name | Formic acid, rubidium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003495350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, rubidium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, rubidium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formic Acid Rubidium Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



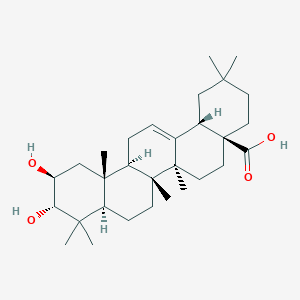
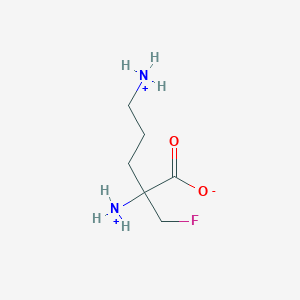
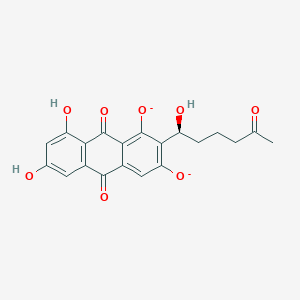
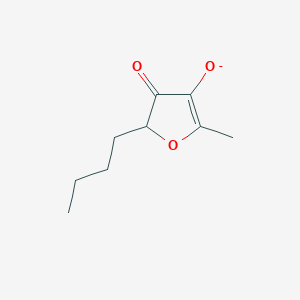
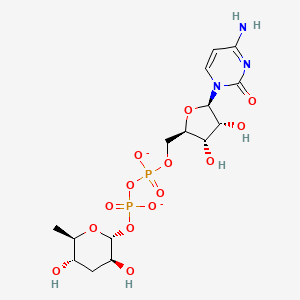
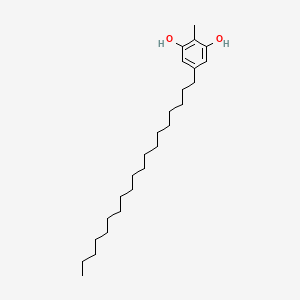
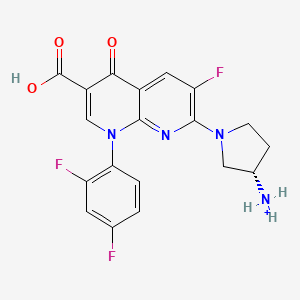
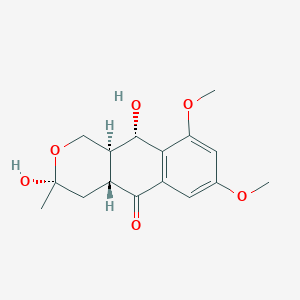
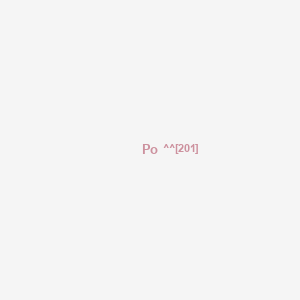
![N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1264424.png)
![1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)
![1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264426.png)
